3-[(4-Methylbenzyl)seleno]-L-alanine
Overview
Description
3-[(4-Methylbenzyl)seleno]-L-alanine is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. This compound features a seleno group attached to the amino acid L-alanine, making it a valuable subject for research in selenoamino acids and their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the selenocyclization reaction, where organoselenium compounds are added to alkenes or alkynes to form selenofunctionalized heterocycles . This reaction is efficient and allows for the formation of multiple bonds in a single step without the need to isolate intermediates.
Industrial Production Methods
While specific industrial production methods for 3-[(4-Methylbenzyl)seleno]-L-alanine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylbenzyl)seleno]-L-alanine can undergo various chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The seleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like thiols or amines can be used to substitute the seleno group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the seleno group can yield selenoxides, while reduction can regenerate the selenide form.
Scientific Research Applications
3-[(4-Methylbenzyl)seleno]-L-alanine has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of selenoamino acids.
Biology: The compound is investigated for its role in redox biology and its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It may have applications in the synthesis of seleno-containing pharmaceuticals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[(4-Methylbenzyl)seleno]-L-alanine involves its ability to participate in redox reactions. The seleno group can undergo oxidation and reduction, which allows it to act as an antioxidant. This redox activity is crucial for its potential therapeutic effects, as it can help in neutralizing reactive oxygen species (ROS) and maintaining cellular redox balance .
Comparison with Similar Compounds
Similar Compounds
Selenocysteine: Another selenoamino acid with similar redox properties.
Selenomethionine: A seleno-containing amino acid used in various biological studies.
Selenocyanates: Compounds containing the selenocyanate group, known for their anticancer properties.
Uniqueness
3-[(4-Methylbenzyl)seleno]-L-alanine is unique due to its specific structure, which combines the properties of L-alanine with the reactivity of the seleno group. This combination makes it a valuable compound for studying the effects of selenium in biological systems and its potential therapeutic applications.
Biological Activity
3-[(4-Methylbenzyl)seleno]-L-alanine is an organoselenium compound that has attracted significant attention in the fields of chemistry, biology, and medicine due to its unique properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a seleno group attached to the amino acid L-alanine. The presence of selenium in this compound is crucial as it contributes to its redox properties, allowing it to participate in various biochemical reactions. This compound can undergo oxidation and reduction, which makes it a potential antioxidant agent capable of neutralizing reactive oxygen species (ROS) and maintaining cellular redox balance.
The biological activity of this compound primarily revolves around its redox chemistry:
- Antioxidant Activity : The seleno group can undergo oxidation to form selenoxides or be reduced back to its selenide form, allowing it to scavenge free radicals and protect cells from oxidative stress.
- Cellular Signaling : The compound may influence various signaling pathways related to cell survival and apoptosis, although specific pathways remain to be fully elucidated.
Biological Studies and Findings
Research into the biological effects of this compound has revealed several important findings:
Antioxidant Properties
Studies indicate that compounds with selenium exhibit significant antioxidant properties. For instance, a study demonstrated that organoselenium compounds can effectively reduce oxidative damage in cellular models, suggesting that this compound could play a protective role against oxidative stress-related diseases.
Therapeutic Potential
Research is ongoing to explore the therapeutic potential of this compound in various medical applications:
- Cancer Research : Preliminary studies suggest that organoselenium compounds may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. This compound's ability to modulate redox status may contribute to these effects.
- Neurological Disorders : Given the role of oxidative stress in neurodegenerative diseases, there is interest in evaluating this compound's neuroprotective effects.
Summary of Research Findings
Study Focus | Key Findings |
---|---|
Antioxidant Activity | Effective in reducing oxidative stress; potential for use in oxidative stress-related diseases. |
Cancer Research | May inhibit tumor growth; ongoing studies needed for specific mechanisms. |
Neurological Disorders | Potential neuroprotective effects based on antioxidant properties. |
Properties
IUPAC Name |
(2R)-2-amino-3-[(4-methylphenyl)methylselanyl]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2Se/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMVVSOYPSFMIC-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C[Se]CC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[Se]C[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2Se | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441841 | |
Record name | (2R)-2-amino-3-[(4-methylphenyl)methylselanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176300-64-4 | |
Record name | (2R)-2-amino-3-[(4-methylphenyl)methylselanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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